1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride
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Overview
Description
1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridinone core with an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride typically involves multi-step reactions. The synthetic route often starts with the preparation of the oxadiazole ring, followed by its attachment to the pyridinone core. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can form Schiff bases or other condensation products.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride include other oxadiazole and pyridinone derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example:
1,2,4-Oxadiazole derivatives: These compounds have a similar oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
Pyridinone derivatives: These compounds share the pyridinone core but may have different substituents or additional rings, affecting their reactivity and applications.
Properties
IUPAC Name |
1-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c11-5-4-8-12-9(16-13-8)7-14-6-2-1-3-10(14)15;/h1-3,6H,4-5,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYMJVQYMCQKCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NC(=NO2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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